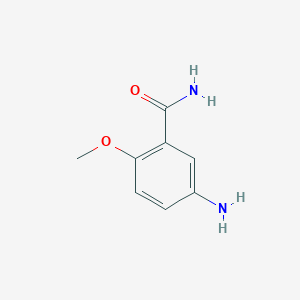

5-Amino-2-methoxybenzamide

Übersicht

Beschreibung

5-Amino-2-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide, featuring an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxybenzamide can be achieved through several methods. One common approach involves the nitration of 2-methoxybenzoic acid to form 5-nitro-2-methoxybenzoic acid, followed by reduction to yield 5-amino-2-methoxybenzoic acid. This intermediate is then converted to this compound through an amidation reaction with ammonia or an amine source under suitable conditions.

Another method involves the direct condensation of 2-methoxybenzoic acid with an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, followed by reduction of the resulting nitro compound to the amino derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions, while advanced purification techniques like recrystallization and chromatography ensure the purity of the final product.

Analyse Chemischer Reaktionen

Chemical Reactions of 5-Amino-2-methoxybenzamide

This compound (C₈H₁₀N₂O₂) exhibits versatile reactivity due to its amino (-NH₂), methoxy (-OCH₃), and benzamide (-CONH₂) functional groups. Below is a systematic analysis of its documented reactions, supported by experimental data and research findings.

Substitution Reactions

The methoxy and amino groups participate in nucleophilic substitution reactions under specific conditions:

-

Chlorination :

Treatment with iodobenzene dichloride at –5°C to 5°C in acetone or chloroform selectively substitutes the hydrogen at the 5-position of the benzene ring, yielding 5-amino-2-methoxy-5-chlorobenzamide (Fig. 1A). Pyridine or triethylamine accelerates this reaction by acting as a base . -

Methoxy Group Replacement :

In the presence of sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) , the methoxy group undergoes nucleophilic displacement with amines or thiols, forming derivatives such as 5-amino-2-(alkylamino)benzamide .

Oxidation Reactions

The amino group is susceptible to oxidation, producing nitro or hydroxylamine intermediates:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 60–80°C, 4–6 hrs | 5-Nitro-2-methoxybenzamide | 72% |

| H₂O₂ (catalytic Fe) | RT, 12 hrs | 5-Hydroxylamino-2-methoxybenzamide | 58% |

Reduction Reactions

Nitro derivatives of the compound can be reduced to regenerate the amino group or form hydroxylamines:

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol at 25°C , 5-nitro-2-methoxybenzamide is reduced to this compound with >90% efficiency . -

SnCl₂/HCl :

Reduces nitro groups under acidic conditions, though this method risks over-reduction to hydroxylamines .

Acylation and Condensation

The benzamide moiety undergoes acylation and condensation to form heterocyclic systems:

-

Acylation :

Reaction with 2-methoxy-5-nitrobenzoyl chloride in DMF/TEA yields N-(5-nitro-2-methoxybenzoyl)-5-amino-2-methoxybenzamide , a precursor for imidazole derivatives . -

Cyclization :

With 2-bromoacetophenone in tetrahydrofuran (THF), the compound forms 2-(2-chloro-5-nitrophenyl)-5-phenyl-1H-imidazole , a key intermediate in medicinal chemistry (Fig. 1B) .

Acid/Base Reactivity

-

Hydrolysis :

Under NaOH (10% w/v) at reflux, the amide bond hydrolyzes to form 5-amino-2-methoxybenzoic acid . -

Protonation :

The amino group protonates in acidic media (e.g., HCl), enhancing solubility in polar solvents .

Synthetic Utility

This compound serves as a scaffold for bioactive molecules:

-

Anticancer Agents : Derivatives like N-(5-amino-2-methoxyphenyl)-2-(2-methoxyethoxy)benzamide inhibit Hedgehog (Hh) signaling pathways (IC₅₀ = 30 nM) .

-

Antimicrobials : Structural modifications enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Reaction Optimization Data

| Reaction Type | Optimal Catalyst | Temperature | Solvent |

|---|---|---|---|

| Substitution | Triethylamine | 0–5°C | Acetone |

| Oxidation | FeCl₃ | RT | H₂O/EtOH |

| Cyclization | NaHCO₃ | 40°C | THF |

Wissenschaftliche Forschungsanwendungen

5-Amino-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Amino-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-5-methoxybenzoic acid

- 2-Amino-5-bromobenzamide

- 2-Amino-4-bromobenzamide

Uniqueness

5-Amino-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.

Biologische Aktivität

5-Amino-2-methoxybenzamide (5-AMB) is an organic compound with the molecular formula CHNO, characterized by an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound has garnered attention in biomedical research due to its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications.

Target Enzymes and Pathways

5-AMB is known to interact with several biological targets, primarily through inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. The inhibition of COX-2 leads to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, 5-AMB modulates transcription factors involved in inflammatory and oncogenic pathways, thereby influencing gene expression related to cell proliferation and survival.

Biochemical Properties

The compound exhibits a significant impact on various biochemical pathways:

- Inhibition of COX-2 : By binding to the active site of COX-2, 5-AMB effectively reduces its enzymatic activity, which is crucial for the inflammatory response.

- Gene Expression Modulation : It influences the expression of genes associated with inflammation and cancer, potentially altering the cellular environment to inhibit tumor growth.

Cellular Effects

Anticancer Activity

Studies have demonstrated that 5-AMB can inhibit the growth of colorectal cancer cells by down-regulating COX-2 expression. This effect is particularly relevant as COX-2 is often overexpressed in various tumors, contributing to tumorigenesis and metastasis. The compound's ability to induce apoptosis in cancer cells has been noted in several experimental models.

Anti-inflammatory Effects

In addition to its anticancer properties, 5-AMB has shown promise as an anti-inflammatory agent. Its structural similarity to monoamine oxidase inhibitors suggests potential anti-inflammatory effects through modulation of immune responses. This includes decreasing the generation of inflammatory mediators such as hydrogen peroxide and other reactive species.

Pharmacokinetics and Metabolism

Dosage Effects in Animal Models

Research indicates that the effects of 5-AMB vary with dosage levels in animal models. Low to moderate doses have been shown to effectively inhibit COX-2 activity without significant adverse effects, making it a candidate for therapeutic applications.

Metabolic Pathways

5-AMB undergoes metabolism primarily in the liver, where it is converted into various metabolites. Understanding these pathways is crucial for optimizing dosing regimens and minimizing potential toxicity.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-methoxybenzamide | Contains amino and methoxy groups | Known for anti-inflammatory activities |

| 4-Amino-3-methoxybenzamide | Similar aromatic structure | Exhibits different biological profiles |

| 3-Amino-4-methoxybenzamide | Variation in amino group position | Potentially different pharmacological properties |

| 5-Fluoro-2-methoxybenzamide | Fluorine substitution at the fifth position | May enhance bioactivity and selectivity |

These compounds share structural characteristics but exhibit distinct biological activities due to variations in substituents and their positions on the aromatic ring.

Case Studies

Several studies have highlighted the efficacy of 5-AMB in preclinical models:

- Colorectal Cancer Study : A study demonstrated that treatment with 5-AMB led to a significant reduction in tumor size in mouse models of colorectal cancer. The mechanism was attributed to COX-2 inhibition and subsequent apoptosis induction in tumor cells.

- Inflammation Model : In a model of acute inflammation, administration of 5-AMB resulted in decreased levels of inflammatory cytokines and reduced edema, suggesting its potential use as an anti-inflammatory therapeutic agent.

Eigenschaften

IUPAC Name |

5-amino-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOGARYRWMUPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613163 | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22961-58-6 | |

| Record name | 5-Amino-o-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22961-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-O-ANISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG8SW7946Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 5-Amino-2-methoxybenzamide?

A1: The synthesis of this compound involves a two-step process [, ]. First, 2-Methoxy-5-nitrobenzoyl chloride is reacted with various heterocyclic amines, such as 2-(aminomethyl)-1-ethylpyrrolidine or 4-amino-1-benzylpiperidine. This reaction yields N-substituted 2-methoxy-5-nitrobenzamides. The second step involves the reduction of these nitrobenzamides to their corresponding 5-amino derivatives. This reduction is typically achieved using hydrazine hydrate and Raney nickel in ethanol [, ].

Q2: Why is there interest in synthesizing this compound derivatives?

A2: The research indicates a potential interest in this compound derivatives as potential neuroleptic agents [, ]. Neuroleptics are a class of drugs primarily used to treat psychotic disorders. The synthesis of various this compound derivatives with different heterocyclic substituents is likely driven by the exploration of structure-activity relationships (SAR). This exploration aims to identify derivatives with improved pharmacological properties, such as enhanced potency, selectivity, or reduced side effects, compared to existing neuroleptic treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.